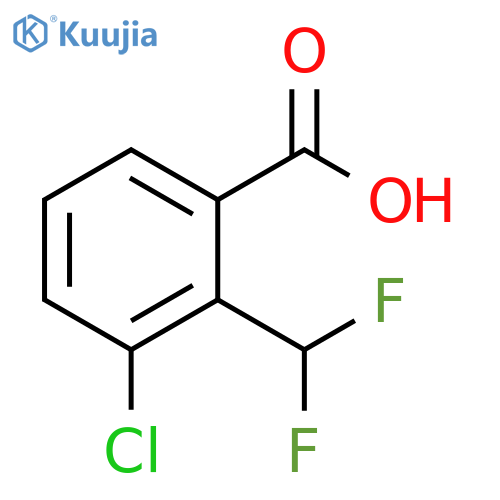Cas no 1780697-53-1 (3-chloro-2-(difluoromethyl)benzoic acid)

1780697-53-1 structure
商品名:3-chloro-2-(difluoromethyl)benzoic acid
CAS番号:1780697-53-1
MF:C8H5ClF2O2
メガワット:206.573908567429
CID:5404068
3-chloro-2-(difluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-(difluoromethyl)benzoic acid
-
- インチ: 1S/C8H5ClF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)
- InChIKey: VFQIADYIOVJVNJ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=CC(Cl)=C1C(F)F
3-chloro-2-(difluoromethyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509634-2.5g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 2.5g |
$2127.0 | 2023-07-07 | |
| Aaron | AR028MAW-250mg |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 250mg |
$765.00 | 2025-02-16 | |
| Aaron | AR028MAW-2.5g |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
| Aaron | AR028MAW-10g |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| Enamine | EN300-6509634-10.0g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 10.0g |
$4667.0 | 2023-07-07 | |
| Enamine | EN300-6509634-0.05g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 0.05g |
$252.0 | 2023-07-07 | |
| Enamine | EN300-6509634-0.5g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 0.5g |
$847.0 | 2023-07-07 | |
| Enamine | EN300-6509634-0.25g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 0.25g |
$538.0 | 2023-07-07 | |
| 1PlusChem | 1P028M2K-500mg |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 500mg |
$1109.00 | 2024-06-19 | |
| 1PlusChem | 1P028M2K-100mg |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 100mg |
$527.00 | 2024-06-19 |
3-chloro-2-(difluoromethyl)benzoic acid 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1780697-53-1 (3-chloro-2-(difluoromethyl)benzoic acid) 関連製品
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
